N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide
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Overview
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole ring system, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the dichlorobenzamide moiety is incorporated through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[3,4-c]pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylthiadiazole-5-carboxamide
- N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide
- N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Uniqueness
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2,5-dichlorobenzamide stands out due to its specific substitution pattern and the presence of both tert-butyl and dichlorobenzamide groups.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-16(2,3)21-14(11-7-23-8-13(11)20-21)19-15(22)10-6-9(17)4-5-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZZJCNZOUWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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